2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a complex organic compound featuring a pyridine ring and a methanesulfonyl group linked to an octahydropyrrolo structure. This compound is of interest in various scientific fields due to its unique molecular structure and potential applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including BenchChem and Ambeed, which provide detailed specifications and availability information. Its CAS number is 2177264-50-3, which aids in its identification in chemical databases.
This compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is categorized under pyridine derivatives due to the presence of the pyridine ring, which is known for its biological activity and utility in pharmaceuticals.
The synthesis of 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) would depend on specific methodologies adopted by researchers.
The molecular formula for 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is , with a molecular weight of approximately 267.35 g/mol.
CC1=CC(=NO1)C(=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F
NBMMBIXBLUUVGA-UHFFFAOYSA-N
These structural representations indicate the presence of multiple functional groups and a complex arrangement that contributes to the compound's chemical properties.
The compound's reactivity is primarily influenced by its functional groups. Potential chemical reactions include:
Technical details regarding these reactions would require empirical studies to elucidate reaction pathways and mechanisms.
Data on pharmacokinetics and bioavailability would be essential for understanding its therapeutic potential.
The compound is expected to exhibit moderate solubility in organic solvents due to its polar functional groups. Stability under various pH conditions would need to be assessed through experimental studies.
Due to its unique structure, 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has potential applications in:
Further research is required to explore its full range of applications and efficacy in therapeutic contexts.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3